Comparative DPP-IV Inhibitory Potency (IC50) Against Key In-Class Alternatives
PK44 phosphate exhibits an IC50 of 15.8 nM against human DPP-IV, which is 1.1-fold more potent than sitagliptin (IC50 18 nM) and 2.2-fold more potent than vildagliptin (IC50 34 nM) when compared under similar enzymatic assay conditions [1]. This quantitative difference in potency can translate to lower required dosing concentrations in in vitro experiments, potentially reducing off-target effects and compound consumption.
| Evidence Dimension | DPP-IV Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 15.8 nM |
| Comparator Or Baseline | Sitagliptin: 18 nM; Vildagliptin: 34 nM |
| Quantified Difference | 1.1-fold more potent vs. sitagliptin; 2.2-fold more potent vs. vildagliptin |
| Conditions | In vitro enzymatic assay against human recombinant DPP-IV |
Why This Matters
This quantified potency difference provides a scientific basis for selecting PK44 phosphate when a research protocol requires a more potent DPP-IV inhibitor than sitagliptin or vildagliptin, potentially minimizing the required concentration and associated solvent effects.
- [1] Thomas, L., et al. (2008). Comparison of the DPP-4 inhibitors sitagliptin, vildagliptin, saxagliptin, alogliptin and linagliptin in enzymatic assays. Diabetes, Obesity and Metabolism, 10(11), 1031-1039. View Source
